![molecular formula C23H21FN4O3S2 B2693624 N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide CAS No. 1251673-57-0](/img/no-structure.png)

N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

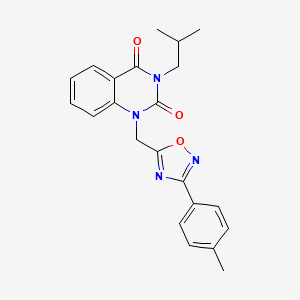

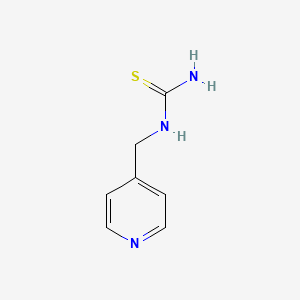

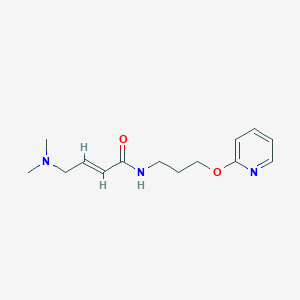

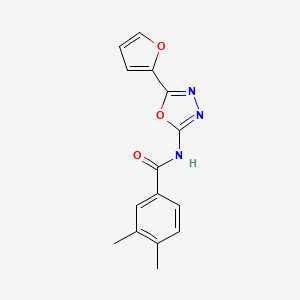

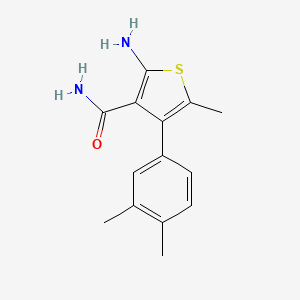

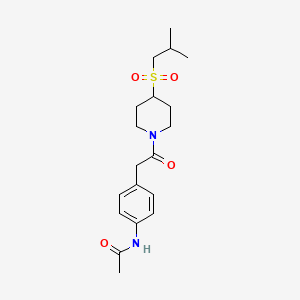

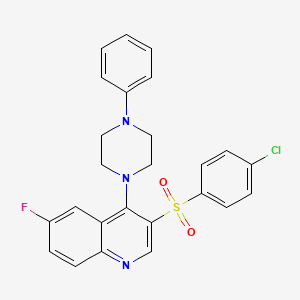

The compound contains several functional groups including a benzodioxole, an oxadiazole, a thioether, and a furamide. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole rings . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Thioethers are organic compounds where sulfur atoms are substituted for oxygen atoms in ether groups . Furamides are amides in which the carbonyl group is attached to a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. The benzodioxole and oxadiazole rings are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring might make it susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxole and oxadiazole rings might increase its lipophilicity .Applications De Recherche Scientifique

- The synthesis of N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide has been reported, and its antioxidant activity evaluated . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. Investigating its potential as an antioxidant could lead to therapeutic applications.

- The 1,3-benzodioxole ring system is found in many natural and synthetic compounds with diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects .

- Combining this ring system with other pharmacophoric fragments (such as amide, amino amide, and aminopropanol functionalities) could yield novel compounds with broad-spectrum action .

- The intermediate compound [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine has been used for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors are promising in cancer therapy due to their epigenetic effects.

- Although not directly related to the compound, research on 1,3,4-thiadiazole derivatives has gained attention. These derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

- Researchers have characterized related benzodioxol derivatives using techniques like mass spectrometry and infrared spectroscopy . Such studies provide valuable insights into the compound’s structure and properties.

Antioxidant Activity

Biological Activity

Histone Deacetylase (HDAC) Inhibition

1,3,4-Thiadiazole Derivatives

Characterization and Spectroscopic Analysis

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide involves the reaction of 2-furancarboxylic acid with 4-aminophenyl-2-mercaptomethyl-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole in the presence of coupling reagents to form the intermediate product. This intermediate product is then reacted with N-(tert-butoxycarbonyl)-4-aminophenylalanine methyl ester to form the final product.", "Starting Materials": [ "2-furancarboxylic acid", "4-aminophenyl-2-mercaptomethyl-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole", "coupling reagents", "N-(tert-butoxycarbonyl)-4-aminophenylalanine methyl ester" ], "Reaction": [ "Step 1: 2-furancarboxylic acid is reacted with coupling reagents to form an activated ester intermediate.", "Step 2: The activated ester intermediate is reacted with 4-aminophenyl-2-mercaptomethyl-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole to form an intermediate product.", "Step 3: The intermediate product is then reacted with N-(tert-butoxycarbonyl)-4-aminophenylalanine methyl ester to form the final product, N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide." ] } | |

Numéro CAS |

1251673-57-0 |

Nom du produit |

N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide |

Formule moléculaire |

C23H21FN4O3S2 |

Poids moléculaire |

484.56 |

Nom IUPAC |

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C23H21FN4O3S2/c1-4-32-22-26-20-19(33-22)21(30)28(15-8-5-13(2)6-9-15)23(31)27(20)12-18(29)25-17-10-7-14(3)11-16(17)24/h5-11H,4,12H2,1-3H3,(H,25,29) |

Clé InChI |

HYQKSEMBDLKDHU-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)F)C4=CC=C(C=C4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.1.0]heptan-2-ylmethanamine](/img/structure/B2693541.png)

![{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2693542.png)

![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2693543.png)

![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2693548.png)

![6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2693550.png)

![Ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2693555.png)

![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2693564.png)